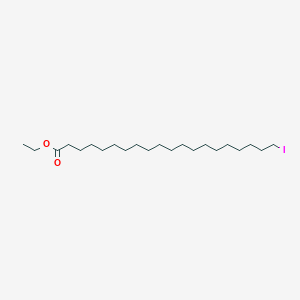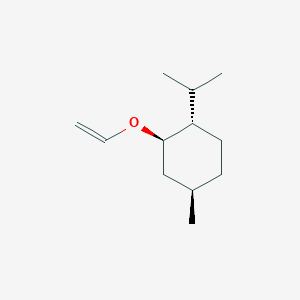
(1S,2R,4R)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(L-menthylvinylether) is a polymer derived from the monomer L-menthylvinylether This compound is part of the vinyl ether family, which is characterized by the presence of an ether group attached to a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Poly(L-menthylvinylether) can be synthesized through the cationic polymerization of L-menthylvinylether. The polymerization process typically involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, under an inert atmosphere. The reaction is carried out at low temperatures to control the polymerization rate and achieve high molecular weight polymers.
Industrial Production Methods
In an industrial setting, the production of Poly(L-menthylvinylether) involves large-scale polymerization reactors where the monomer and catalyst are continuously fed into the reactor. The reaction conditions are carefully controlled to ensure consistent polymer quality. The polymer is then precipitated, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(L-menthylvinylether) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.
Substitution: The ether group in the polymer can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl and carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ether derivatives.
Wissenschaftliche Forschungsanwendungen
Poly(L-menthylvinylether) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release drug delivery systems due to its biocompatibility and film-forming properties.
Industry: Applied in coatings and adhesives due to its excellent film-forming ability and chemical resistance.
Wirkmechanismus
The mechanism of action of Poly(L-menthylvinylether) in drug delivery systems involves the encapsulation of the drug within the polymer matrix. The polymer matrix controls the release rate of the drug, ensuring a sustained release over time. The molecular targets and pathways involved depend on the specific drug being delivered and the interaction between the polymer and the biological environment.
Vergleich Mit ähnlichen Verbindungen
Poly(L-menthylvinylether) can be compared with other vinyl ether polymers such as Poly(methyl vinyl ether) and Poly(ethyl vinyl ether). While all these polymers share similar chemical structures, Poly(L-menthylvinylether) is unique due to the presence of the L-menthyl group, which imparts specific properties such as enhanced biocompatibility and film-forming ability.
List of Similar Compounds
- Poly(methyl vinyl ether)
- Poly(ethyl vinyl ether)
- Poly(isobutyl vinyl ether)
Poly(L-menthylvinylether) stands out among these compounds due to its unique combination of properties, making it a valuable material for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(1S,2R,4R)-2-ethenoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
IZPAEFLHCVEFSX-GRYCIOLGSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC=C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


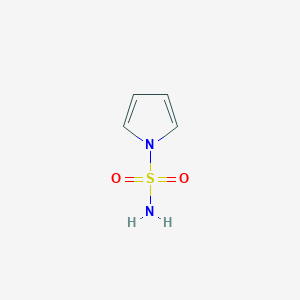
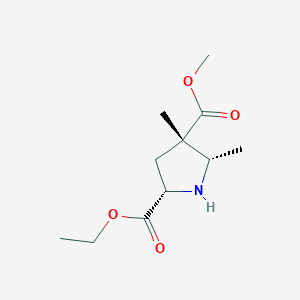
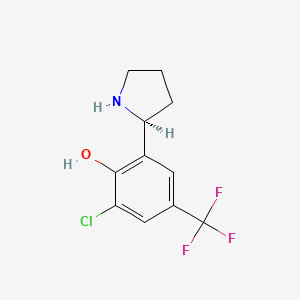
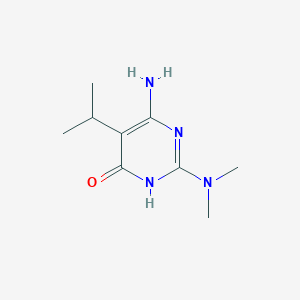

![2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13338195.png)
![1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13338196.png)
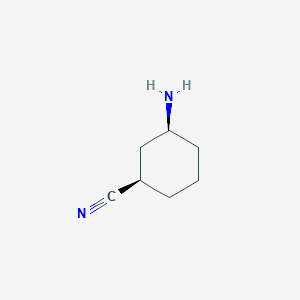


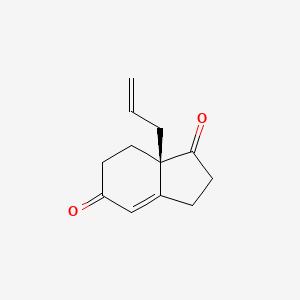

![(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13338232.png)
